3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Lipophilicity ADME Drug Design

Choose 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid for reproducible SAR: the isopropyl group delivers LogP 2.56 (0.63 units higher than the 5-methyl analog), crucial for modulating membrane permeability in CNS and intracellular target programs. Three rotatable bonds offer conformational flexibility for fragment-based screening. The pendant carboxylic acid enables rapid amide coupling for library synthesis. Commercial availability at ≥98% purity ensures consistent results and minimizes impurity-driven artifacts. Direct procurement from verified suppliers guarantees batch-to-batch consistency.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 775303-99-6
Cat. No. B2794593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
CAS775303-99-6
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-7(2)11-13-10(14-17-11)8-4-3-5-9(6-8)12(15)16/h3-7H,1-2H3,(H,15,16)
InChIKeyLWUZJUHOIOFIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 775303-99-6): Physicochemical Properties and Procurement Specifications


3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic carboxylic acid building block featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at the 5-position and a benzoic acid moiety at the 3-position. The compound has a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol. It is commercially available from multiple suppliers with a minimum purity specification of 95% or 98% , and is stored at room temperature for long-term stability . Predicted physicochemical properties include a boiling point of 429.8±47.0 °C, a density of 1.244±0.06 g/cm³, and a pKa of 3.61±0.10 .

Why Substituting 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid with Other 5-Substituted Analogs Compromises Experimental Reproducibility


Even subtle alterations to the 5-position substituent of the 1,2,4-oxadiazole ring in this series lead to quantifiable and functionally significant changes in key physicochemical parameters. For example, replacing the isopropyl group with a methyl substituent reduces the calculated partition coefficient (LogP) by approximately 0.63 log units , substantially decreasing lipophilicity and potentially altering membrane permeability and tissue distribution. Furthermore, this substitution reduces the number of freely rotatable bonds from three to two [1], which can impact conformational entropy and the compound's ability to adapt to target binding pockets. Such differences are not merely incremental; they can fundamentally shift a compound's absorption, distribution, metabolism, and excretion (ADME) profile, rendering simple analog substitution a source of experimental variability and irreproducibility in structure-activity relationship (SAR) studies. Consequently, direct procurement and use of the specified isopropyl derivative is essential for maintaining assay consistency and data integrity.

Quantitative Differentiation of 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (775303-99-6) from Structural Analogs


Increased Lipophilicity (LogP) Compared to Methyl Analog Enhances Membrane Permeability Potential

The 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid exhibits a calculated XLogP3 value of 2.56 , compared to a value of 1.93 for the closely related 5-methyl analog [1]. This difference of +0.63 log units represents a quantifiable and significant increase in lipophilicity, directly attributable to the substitution of a methyl group with a bulkier, more hydrophobic isopropyl moiety.

Lipophilicity ADME Drug Design

Balanced Molecular Weight Offers Mid-Range Physicochemical Profile for Lead Optimization

With a molecular weight of 232.24 g/mol , 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid occupies a mid-range position among its common 5-substituted analogs. This compares to 204.18 g/mol for the 5-methyl derivative [1], 218.21 g/mol for the 5-ethyl derivative , and 266.25 g/mol for the 5-phenyl derivative .

Molecular Weight Physicochemical Properties Lead Optimization

Increased Rotatable Bond Count Provides Greater Conformational Flexibility for Target Engagement

The target compound possesses three rotatable bonds [1], a feature directly attributable to the isopropyl substituent. In contrast, the 5-methyl analog is restricted to only two rotatable bonds [2]. This additional degree of rotational freedom is a quantifiable structural difference that can significantly impact molecular recognition events.

Conformational Flexibility Rotatable Bonds Molecular Recognition

Class-Level Metabolic Stability Conferred by the 1,2,4-Oxadiazole Ring Scaffold

As a member of the 1,2,4-oxadiazole class, this compound benefits from the well-documented metabolic stability of this heterocyclic ring system. Comprehensive reviews of oxadiazoles in medicinal chemistry highlight that 1,2,4-oxadiazoles are often employed as metabolically stable bioisosteres for ester or amide functionalities, demonstrating superior resistance to hydrolysis and oxidative metabolism compared to these common functional groups [1].

Metabolic Stability Oxadiazole Drug Metabolism

High Purity Specifications Enable Reliable Reproducibility in Research Applications

3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is commercially available with a minimum purity specification of 95% from AKSci and 98% from MolCore . These high purity levels are essential for ensuring that observed biological or chemical effects are attributable to the target compound itself, rather than to confounding impurities that may arise from less stringent synthetic or purification processes.

Purity Reproducibility Chemical Procurement

Optimized Application Scenarios for 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in Drug Discovery and Chemical Biology


Medicinal Chemistry SAR Exploration for Lipophilicity-Dependent Targets

This compound serves as an ideal probe for structure-activity relationship (SAR) studies where modulating lipophilicity is a primary objective. Its calculated LogP of 2.56 represents a significant increase over the 5-methyl analog (LogP 1.93) , allowing researchers to systematically evaluate the impact of increased hydrophobicity on target binding, cellular permeability, and in vivo distribution. It is particularly well-suited for optimizing hits for intracellular or CNS targets where passive diffusion is a critical determinant of efficacy.

Development of Metabolically Stable Bioisosteres for Carboxylic Acid-Containing Leads

The 1,2,4-oxadiazole core is a recognized bioisostere for metabolically labile esters and amides, offering enhanced stability in biological matrices [1]. The presence of a pendant benzoic acid group in this molecule allows for direct comparison with traditional benzoic acid-containing pharmacophores. It can be employed in head-to-head metabolic stability assays (e.g., liver microsome or plasma stability) to quantify the protective effect of the oxadiazole ring, thereby providing a clear rationale for scaffold hopping in lead optimization campaigns.

Use as a Conformationally Diverse Building Block in Fragment-Based Drug Discovery

With three rotatable bonds, this compound offers greater conformational flexibility compared to the more rigid 5-methyl analog (two rotatable bonds) [2]. This property is advantageous in fragment-based drug discovery, where a fragment's ability to sample multiple low-energy conformations can increase the probability of finding a productive binding mode. It can be incorporated into fragment libraries designed to probe binding pockets that require a degree of induced fit or conformational adaptation.

High-Purity Starting Material for Reliable Amide Coupling and Derivatization

The compound's carboxylic acid moiety is a versatile handle for derivatization, most commonly via amide bond formation. Commercial availability at a guaranteed purity of 95-98% ensures that subsequent synthetic steps are not complicated by the presence of unknown impurities. This is critical for generating high-quality compound libraries or synthesizing a specific probe molecule where final product purity and yield are paramount for downstream biological evaluation.

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